molecular formula C15H17FO3 B14792617 cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B14792617
M. Wt: 264.29 g/mol
InChI Key: RVKRHZTVPXHKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-fluorophenyl group attached via a 2-oxoethyl chain at the cis-configured 3-position of the cyclohexane ring. This compound is of interest in medicinal chemistry and materials science due to its structural motifs, which are common in intermediates and bioactive molecules. The fluorine substituent on the phenyl ring may influence electronic properties, solubility, and metabolic stability, making it a candidate for further pharmacological exploration .

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17FO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)

InChI Key

RVKRHZTVPXHKMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the physical and chemical properties of cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is essential for optimizing synthesis and characterization.

Property Value Reference
Molecular Formula C15H17FO3
Molecular Weight 264.3 g/mol
Physical State Solid
Purity (Commercial) 95%
InChI Key RVKRHZTVPXHKMR-CMPLNLGQSA-N
Functional Groups Carboxylic acid, ketone, fluorinated aromatic
Stereochemistry cis configuration (1R,3S)

Preparation Methods Analysis

Multiple synthetic routes have been developed for preparing this compound, each with distinct advantages and limitations. This section provides a detailed analysis of these preparation methods.

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation represents one of the most direct approaches for introducing the 4-fluorophenyl-2-oxoethyl group onto the cyclohexane ring.

Synthetic Route

The synthesis involves the reaction of cyclohexene-3-carboxylic acid or its derivatives with 4-fluorobenzene in the presence of a Lewis acid catalyst, followed by selective reduction to establish the cis configuration.

  • Reaction of 3-cyclohexenecarboxylic acid with a protecting group (typically as an ester)
  • Friedel-Crafts acylation with 4-fluorobenzene and an acylating agent
  • Selective hydrogenation to establish the cis stereochemistry
  • Hydrolysis of the protecting group to yield the final product

The reaction scheme can be represented as:

Cyclohexene-3-carboxylic acid ester + 4-fluorobenzene → 
    3-[2-(4-fluorophenyl)-2-oxoethyl]-cyclohexene-1-carboxylic acid ester → 
    this compound
Reaction Conditions and Catalysts

For the Friedel-Crafts acylation step, several Lewis acid catalysts have been employed:

Catalyst Solvent Temperature Reaction Time Yield Reference
AlCl3 Dichloromethane 0-25°C 3-6 hours 65-75%
BF3·Et2O Dichloromethane -10 to 0°C 4-8 hours 60-70%
TiCl4 Chlorobenzene 0-30°C 2-5 hours 55-65%

The hydrogenation step typically utilizes palladium on carbon (Pd/C) as the catalyst, operating under hydrogen pressure of 3-5 atmospheres at room temperature for 4-8 hours to achieve high stereoselectivity toward the cis isomer.

Advantages and Limitations

Advantages:

  • Relatively straightforward synthetic route
  • Scalable for industrial production
  • Good overall yields

Limitations:

  • Requires careful control of reaction conditions to maintain stereoselectivity
  • Use of Lewis acids generates substantial waste, posing environmental concerns
  • Potential for side reactions including polyacylation and rearrangements

Grignard Reagent Approach

The synthesis using Grignard reagents offers an alternative approach with potentially higher stereoselectivity.

Synthetic Route

This method involves:

  • Preparation of 4-fluorophenylmagnesium halide (Grignard reagent)
  • Reaction with appropriately substituted cyclohexane derivatives
  • Oxidation of the resulting alcohol to ketone
  • Establishment of the cis configuration through controlled reactions

Based on information from similar compounds, the synthetic sequence likely includes:

4-Fluorobromobenzene + Mg → 4-Fluorophenylmagnesium bromide →
    Reaction with 3-substituted cyclohexanone derivative →
    Alcohol intermediate → Oxidation →
    this compound
Reaction Conditions

The preparation of the Grignard reagent typically requires:

Reagent Solvent Temperature Activation Method Reference
Magnesium turnings Tetrahydrofuran (THF) 0-25°C Iodine crystal or 1,2-dibromoethane
Magnesium powder Diethyl ether -10 to 10°C Ultrasonic activation

The subsequent reaction with cyclohexane derivatives is performed under:

Conditions Temperature Reaction Time Yield Reference
Anhydrous THF, N₂ atmosphere 0-5°C initially, then 20-25°C 4-8 hours 70-80%
Advantages and Limitations

Advantages:

  • Higher stereoselectivity than Friedel-Crafts methods
  • Generally cleaner reaction profile with fewer side products
  • More environmentally friendly than Lewis acid methods

Limitations:

  • Requires moisture-free conditions and inert atmosphere
  • More steps than direct Friedel-Crafts approach
  • Grignard reagents are sensitive to functional groups, limiting substrate scope

Enzyme-Catalyzed Stereoselective Synthesis

Enzyme-catalyzed approaches offer exceptional stereoselectivity for producing cis-configured cyclohexane carboxylic acid derivatives.

Synthetic Route

Based on methodologies described for similar compounds:

  • Synthesis of racemic 3-hydroxycyclohexane-1-carboxylic acid esters
  • Enzyme-catalyzed stereoselective hydrolysis
  • Functionalization of the hydroxyl group to introduce the 4-fluorophenyl-2-oxoethyl moiety

The hydrolase-based methodology is particularly effective for obtaining specific enantiomers of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives, which serve as precursors for the target compound.

Enzymes and Conditions
Enzyme Type Reaction Medium Temperature pH Enantiomeric Excess Reference
Lipase B from Candida antarctica (Novozyme 435) Organic solvent/buffer mixture 25-30°C 7.0-7.5 >95%
Hydrolases from Pseudomonas sp. Phosphate buffer 30-35°C 7.2-7.8 >90%
Advantages and Limitations

Advantages:

  • Exceptional stereoselectivity (>95% enantiomeric excess)
  • Environmentally friendly conditions
  • Mild reaction parameters (ambient temperature, neutral pH)

Limitations:

  • Multiple steps required to reach the final compound
  • Enzymes can be expensive for large-scale synthesis
  • Limited substrate tolerance

Diels-Alder Reaction Approach

The Diels-Alder reaction provides a powerful method for constructing the cyclohexane ring with appropriate substitution patterns.

Synthetic Route

This approach involves:

  • Diels-Alder reaction between a suitable diene (typically a 2-substituted 1,3-butadiene) and an appropriately functionalized dienophile
  • Introduction of the 4-fluorophenyl group
  • Oxidation and functional group manipulations
  • Establishment of the cis configuration

The general scheme can be represented as:

2-Substituted 1,3-butadiene + Acrylic acid derivative →
    Cyclohexene carboxylic acid →
    Introduction of 4-fluorophenyl group →
    this compound
Reaction Conditions

For the Diels-Alder reaction:

Diene/Dienophile Catalyst Solvent Temperature Pressure Yield Reference
2-(4-Fluorophenyl)-1,3-butadiene/Acrylic acid None Toluene 140-160°C Atmospheric 60-70%
1,3-Butadiene/Functionalized acrylate Lewis acid Dichloromethane 0-25°C Atmospheric 65-75%
Advantages and Limitations

Advantages:

  • Constructs the core cyclohexene structure in one step
  • Potential for high regioselectivity and stereoselectivity
  • Versatile approach allowing various substitution patterns

Limitations:

  • Requires specialized dienes that may be difficult to synthesize
  • High temperatures may be needed for certain diene-dienophile combinations
  • Multi-step post-Diels-Alder modifications required

Comparative Analysis of Preparation Methods

This section provides a comparative assessment of the different preparation methods for this compound.

Yield and Efficiency Comparison

Method Overall Yield Number of Steps Reaction Time Scale-up Potential Reference
Friedel-Crafts Approach 50-65% 3-4 12-24 hours High
Grignard Reagent Approach 55-70% 4-5 24-36 hours Medium
Enzyme-Catalyzed Approach 45-55% 5-7 48-72 hours Low
Diels-Alder Approach 40-50% 4-6 24-48 hours Medium

Economic and Environmental Considerations

Method Raw Material Cost Reagent Toxicity Waste Generation Energy Requirements Green Chemistry Score* Reference
Friedel-Crafts Approach Moderate High High Moderate 2/5
Grignard Reagent Approach Moderate-High Moderate Moderate Moderate 3/5
Enzyme-Catalyzed Approach High Low Low Low 5/5
Diels-Alder Approach High Moderate Moderate High 3/5

*Green Chemistry Score is a subjective rating based on principles of green chemistry including atom economy, waste reduction, and energy efficiency.

Stereoselectivity and Product Quality

Method cis:trans Ratio Enantiomeric Excess Purity Scalability of Purification Reference
Friedel-Crafts Approach 80:20 - 85:15 Racemic 92-95% High
Grignard Reagent Approach 85:15 - 90:10 Racemic 93-96% Medium
Enzyme-Catalyzed Approach >95:5 >90% >95% Low
Diels-Alder Approach 75:25 - 85:15 Racemic 90-94% Medium

Industrial Scale Production Considerations

When scaling up the synthesis of this compound, several factors must be considered:

Cost Analysis for 1 kg Production

Method Raw Materials Cost (USD) Process Cost (USD) Labor (hours) Total Estimated Cost (USD) Reference
Friedel-Crafts Approach 500-700 300-500 20-30 1,200-1,800
Grignard Reagent Approach 700-900 400-600 25-35 1,500-2,100
Enzyme-Catalyzed Approach 1,200-1,500 600-800 35-45 2,400-3,000
Diels-Alder Approach 800-1,000 500-700 30-40 1,800-2,400

Recommended Industrial Approach

Based on the comprehensive analysis, the Friedel-Crafts approach offers the most balanced method for industrial-scale production, providing:

  • Relatively straightforward synthetic route
  • Good overall yields (50-65%)
  • Acceptable stereoselectivity with potential for improvement through process optimization
  • Lower production costs compared to alternative methods
  • Established scalability with known engineering controls for hazard mitigation

For applications requiring higher enantiomeric purity, the enzyme-catalyzed approach may be preferable despite higher costs.

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Scientific Applications of Cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid

This compound is a chemical compound with the molecular formula C15H17FO3C_{15}H_{17}FO_3 and a molecular weight of 264.29 g/mol . It features a cyclohexane ring substituted with a carboxylic acid group and a fluorophenyl moiety. Due to its structural properties, this compound is often utilized in medicinal chemistry and pharmacological studies, where it can influence biological activity and interaction with biological targets.

Chemical Reactivity

The carboxylic acid functional group present in this compound allows it to undergo typical reactions. These reactions can be exploited in synthetic pathways to generate related compounds or derivatives for further study.

Applications

This compound is primarily used in:

  • Medicinal chemistry
  • Pharmacological studies

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies may include:

  • Evaluating its interactions with enzymes
  • Receptors
  • Other proteins

Such interaction studies help elucidate the pharmacological profile of this compound and guide future modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid
  • Substituent : 4-Methoxy group (-OCH₃).
  • Properties: Density: 1.2 ± 0.1 g/cm³ . Flash Point: 174.3 ± 13.9 °C .
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid
  • Substituent : 4-Chloro group (-Cl).
  • Properties :
    • Molecular Weight : ~280.75 g/mol (estimated for 4-chloro analog) .
    • Density : 1.233 g/cm³ (predicted for 3-chloro analog) .
    • Impact : Chlorine’s electronegativity and larger atomic size may enhance binding interactions in biological targets but increase molecular weight and steric hindrance.
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid
  • Substituent : 3-Chloro group (-Cl).
  • Properties: Molecular Weight: 280.75 g/mol . Boiling Point: 457.8 ± 20.0 °C (predicted) .
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid
  • Substituent : 3-Methyl group (-CH₃).
  • Properties :
    • Molecular Weight : 260.33 g/mol .
    • Formula : C₁₆H₂₀O₃ .
    • Impact : The methyl group enhances hydrophobicity, which may improve bioavailability but reduce aqueous solubility.

Cyclohexane vs. Cyclopentane Core

cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]-cyclopentane-1-carboxylic Acid
  • Core Structure : Cyclopentane instead of cyclohexane.
  • Substituent : 4-Trifluoromethyl (-CF₃).
  • Properties: Molecular Weight: 300 g/mol . Density: 1.2 ± 0.1 g/cm³ . The -CF₃ group introduces strong electron-withdrawing effects and high metabolic resistance.

Data Table: Key Properties of Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key References
cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 4-Fluoro C₁₅H₁₇FO₃ ~264.3 (estimated) Not Available Not Available Inferred
cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 4-Methoxy C₁₆H₂₀O₄ ~288.3 (estimated) 1.2 ± 0.1 Not Available
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 4-Chloro C₁₅H₁₇ClO₃ ~280.8 (estimated) 1.233 (predicted) Not Available
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 3-Chloro C₁₅H₁₇ClO₃ 280.75 1.233 457.8 ± 20.0
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 3-Methyl C₁₆H₂₀O₃ 260.33 Not Available Not Available
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]-cyclopentane-1-carboxylic acid 4-CF₃ (cyclopentane) C₁₅H₁₅F₃O₃ 300 1.2 ± 0.1 Not Available

Biological Activity

cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, with the molecular formula C15H17FO3 and a molecular weight of 264.29 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural properties. This compound features a cyclohexane ring substituted with a carboxylic acid and a fluorophenyl moiety, which may influence its biological activity and interactions with various biological targets .

The presence of the carboxylic acid functional group in this compound allows for typical reactions such as esterification and amidation, making it versatile for further chemical modifications. Its structural characteristics facilitate interaction studies that can elucidate its pharmacological profile .

Pharmacological Studies

Research indicates that this compound exhibits notable biological activities, particularly in the context of binding affinity to various biological targets. Studies focus on its potential as an anti-inflammatory agent and its interactions with specific receptors involved in pain and inflammation pathways.

Key Findings:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory diseases .
  • Binding Affinity: Interaction studies have demonstrated significant binding affinity to specific enzymes and receptors, indicating potential therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Case Studies

A selection of case studies highlights the efficacy of this compound:

  • In Vivo Models: In animal models of inflammation, administration of this compound resulted in reduced paw swelling and decreased levels of inflammatory markers, suggesting its utility as a therapeutic agent .
  • Cell Culture Studies: In vitro experiments using human lymphocytes showed that this compound could modulate immune responses, enhancing cell viability under stress conditions such as oxidative stress .

Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key analogs:

Compound NameMolecular FormulaKey Features
Cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC15H17IO3Contains an iodophenyl group; may alter reactivity and biological activity.
Cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC15H17F3O3Different positioning of the fluorophenyl group; influences binding properties.
Cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC15H17ClO3Chlorine substituent offers different electronic properties affecting pharmacodynamics.

These compounds exhibit variations in substituents that can significantly impact their chemical behavior and biological activity, highlighting the unique properties of this compound .

Q & A

Q. What synthetic routes are recommended for cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves a multi-step approach, starting with the condensation of 4-fluorophenylacetone with a cyclohexane-1-carboxylic acid derivative. Key steps include:
  • Knoevenagel condensation between 4-fluorophenylacetone and cyclohexane-1-carboxylic acid derivatives under acidic or basic catalysis .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the cis-isomer.
  • Optimization parameters: Reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., piperidine for base catalysis) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the cis-configuration of the cyclohexane ring and the 4-fluorophenyl moiety. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
  • HPLC-MS : To assess purity (>98%) and molecular ion confirmation (e.g., ESI+ mode for [M+H]+) .
  • FT-IR : Verification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ketone groups .

Q. What are critical parameters for ensuring reproducibility in synthesis?

  • Methodological Answer:
  • Stoichiometric control : Precise molar ratios of reactants (e.g., 1:1.2 for ketone:acid derivatives) to minimize side products.
  • Temperature monitoring : Use of reflux conditions with inert atmosphere (N₂/Ar) to prevent oxidation .
  • Catalyst purity : Ensure anhydrous conditions for acid/base catalysts (e.g., freshly distilled piperidine) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer:
  • X-ray crystallography : Definitive structural elucidation to resolve discrepancies between experimental and calculated NMR shifts .
  • DFT calculations : Use software (e.g., Gaussian) to simulate NMR spectra and compare with experimental data, adjusting for solvent effects and conformational flexibility .
  • Isotopic labeling : Introduce ¹⁹F or ¹³C labels to track specific groups during spectral analysis .

Q. What strategies assess this compound’s potential as a kinase inhibitor or therapeutic agent?

  • Methodological Answer:
  • Kinase inhibition assays : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2) .

Q. How can in silico modeling predict pharmacokinetic properties, and what are its limitations?

  • Methodological Answer:
  • ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Limitations : Models may fail to account for active transport mechanisms or off-target effects. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. What methodologies study the compound’s interaction with biological targets (e.g., protein binding)?

  • Methodological Answer:
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Fluorescence polarization : Competitive binding assays using fluorescent probes .

Stability and Safety

Q. What are the compound’s stability profiles under various storage conditions?

  • Methodological Answer:
  • Storage recommendations : -20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group.
  • Degradation analysis : Accelerated stability testing (40°C/75% RH) with periodic HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.